Cas no 3068-29-9 (b-D-Arabinopyranosyl bromide,2,3,4-triacetate)

b-D-Arabinopyranosyl bromide,2,3,4-triacetate structure
3068-29-9 structure
Product Name:b-D-Arabinopyranosyl bromide,2,3,4-triacetate
CAS No:3068-29-9
MF:C11H15BrO7
MW:339.136603593826
CID:294599
PubChem ID:11078288
Update Time:2025-04-19

b-D-Arabinopyranosyl bromide,2,3,4-triacetate Chemical and Physical Properties

Names and Identifiers

    • b-D-Arabinopyranosyl bromide,2,3,4-triacetate
    • 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl bromide
    • 2,3,4-Tri-O-acetyl-
    • 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate
    • 2,3,4-tri-O-acetyl-D-fucopyranosyl bromide
    • 90245_FLUKA
    • AC1MIVWX
    • acetobromo-L-arabinose
    • A-D-arabinopyranosyl isothiocyanate
    • per-O-acetyl-D-fucopyranosyl bromide
    • AVNRQUICFRHQDY-CHWFTXMASA-N
    • MFCD09864634
    • 3068-29-9
    • I(2)-D-Arabinopyranosyl bromide, triacetate
    • DTXSID30931398
    • J-018053
    • starbld0014417
    • AKOS015912757
    • 2,3,4-Tri-O-acetylpentopyranosyl bromide
    • (2S,3S,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
    • 14227-90-8
    • Tri-O-acetyl- beta -D-arabinosylbromide
    • Tri-O-acetyl-beta-D-arabinosylbromide, 95%
    • 2,3,4-tri-O-acetyl-beta-D-arabinopyranosyl bromide
    • Tri-O-acetyl-beta-D-arabinosylbromide
    • SCHEMBL5348565
    • Inchi: 1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11-/m1/s1
    • InChI Key: AVNRQUICFRHQDY-CHWFTXMASA-N
    • SMILES: Br[C@H]1[C@H]([C@@H]([C@@H](CO1)OC(C)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 338.00012g/mol
  • Monoisotopic Mass: 338.00012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 88.1Ų

Experimental Properties

  • Color/Form: Light yellow crystals
  • Density: 1.517
  • Melting Point: 136-140 °C(lit.)
  • Boiling Point: 337.191°C at 760 mmHg
  • Flash Point: 157.728°C
  • Refractive Index: 1.501
  • Solubility: Not determined

b-D-Arabinopyranosyl bromide,2,3,4-triacetate Security Information

  • Hazardous Material transportation number:UN 1759 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: 26-36/37/39-45
  • Hazardous Material Identification: C
  • Risk Phrases:34

b-D-Arabinopyranosyl bromide,2,3,4-triacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-237237-1 g
Tri-O-acetyl-β-D-arabinosylbromide,
3068-29-9
1g
¥369.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-237237-1g
Tri-O-acetyl-β-D-arabinosylbromide,
3068-29-9
1g
¥369.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1946759-1g
(2s,3s,4r,5r)-2-Bromotetrahydro-2h-pyran-3,4,5-triyl triacetate
3068-29-9 97%
1g
¥559.00 2024-08-02
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent